molecular formula C19H21NO4 B560081 Naloxone-d5 CAS No. 1261079-38-2

Naloxone-d5

Numéro de catalogue B560081
Numéro CAS: 1261079-38-2
Poids moléculaire: 332.4 g/mol
Clé InChI: UZHSEJADLWPNLE-HEEDNVRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Naloxone D5 is a deuterium-labeled version of Naloxone . Naloxone is a potent opioid receptor antagonist .


Molecular Structure Analysis

The molecular weight of Naloxone D5 is 332.41 . Its molecular formula is C19H16D5NO4 . The SMILES representation is OC1=C(O2)C(C@C(CC3)=O)(CCN4C([2H])([2H])/C([2H])=C([2H])/[2H])[C@]3(O)[C@H]4C5)=C5C=C1 .

Applications De Recherche Scientifique

  • Cardiovascular and Endocrine Effects : Naloxone does not significantly alter blood pressure, heart rate, respiratory rate, oral temperature, or plasma catecholamines in normotensive and hypertensive patients. It does, however, produce a dose-dependent increase in plasma cortisol, indicating that endogenous opioids may have a tonic inhibitory effect on cortisol release. This effect seems more pronounced in hypertensives compared to normotensives (Fuenmayor & Cubeddu, 1986).

  • Interaction with Antihypertensive Medication : Naloxone does not antagonize the antihypertensive effects of clonidine in essential hypertension, suggesting that the hypotensive and bradycardiac effects of clonidine are not mediated by naloxone-sensitive opioid receptors (Rogers & Cubeddu, 1983).

  • Opioid Overdose Countermeasures : Naloxone is the primary medication available to prevent and treat opioid overdose. Emerging approaches for treating opioid overdose include intranasal nalmefene, methocinnamox, covalent naloxone nanoparticles, and antibody-based strategies (France et al., 2020).

  • Behavioral Effects on Animals : Naloxone antagonizes behavioral effects of d-amphetamine in mice and rats, suggesting it may influence dopaminergic activity (Dettmar, Cowan, & Walter, 1978).

  • Use in Opioid Addiction Treatment : Naloxone is used in opioid overdose-induced respiratory depression, rapid detoxification, and in combination with buprenorphine for maintenance therapy. Risks include the induction of acute withdrawal syndrome and potential premature wearing off of its effects in treating opioid-induced respiratory depression (van Dorp, Yassen, & Dahan, 2007).

  • Role in Retinal Lesions : Naloxone ameliorates retinal lesions in a murine model of age-related macular degeneration, potentially through modulation of microglia and reduction of proinflammatory molecules (Shen et al., 2011).

  • DNA Synthesis in the Developing Brain : Naloxone has been found to affect DNA synthesis in various parts of the brain in developing rats, suggesting a potential role in cerebral development (Vértes et al., 1982).

  • Effectiveness in Opioid Overdose Reversal : Naloxone has shown effectiveness in reversing opioid overdose with no associated increase in mortality, even when patients refuse transport after reversal (Wampler et al., 2011).

  • Use in Traumatic Shock : Naloxone may improve blood pressure and survival in animal models of traumatic shock, spinal cord trauma, and head injury. Its high doses suggest a potential action on naloxone-insensitive opiate receptors, such as the κ-receptor (Mcintosh & Faden, 1986).

  • Community Programming and Clinical Practice : Naloxone's role in overdose education and distribution programs suggests that bystanders can be trained to prevent overdoses and administer naloxone, which is emerging as a clinical practice to enhance opioid safety (Mueller et al., 2015).

Mécanisme D'action

Target of Action

Naloxone D5, also known as Naloxone-d5, primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in the body’s response to pain and the effects of opioids.

Mode of Action

Naloxone D5 acts as a competitive inhibitor at the μ-opioid receptor . It antagonizes the action of opioids, reversing their effects .

Biochemical Pathways

Naloxone D5 works by competitively displacing opioid agonists at the μ-opioid receptor . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Pharmacokinetics

Naloxone D5 is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50%, and nasal uptake is likely slower than intramuscular . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

Naloxone D5 facilitates the proliferation and neuronal differentiation of neural stem cells (NSCs) in a receptor-independent and ten-eleven translocation methylcytosine dioxygenase (TET1)-dependent manner . It counteracts the actions of opioids, such as reduced/arrested respiration, reduced level of consciousness, and miosis and constipation .

Action Environment

The efficacy of Naloxone D5 is lower in opioids that dissociate slowly from the μ-opioid receptors (MOR), such as buprenorphine and carfentanil . The intraindividual, interindividual, and between-study variability in pharmacokinetics in volunteers are large . Variability in the target population is unknown . The environment, including the presence of other drugs and the individual’s constitution, can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Naloxone D5 may cause serious eye damage and could be harmful if swallowed . It may also be irritating to the mucous membranes and upper respiratory tract, and may be harmful by inhalation or skin absorption .

Analyse Biochimique

Biochemical Properties

Naloxone D5, like its parent compound Naloxone, interacts with the μ-opioid receptor (MOR). It acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . The effect of Naloxone D5 depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Cellular Effects

Naloxone D5 exerts its effects primarily by reversing the respiratory depression caused by opioids . It restores respiration by competitively displacing opioid agonists at the MOR . The effect of Naloxone D5 on cellular processes is largely dependent on the nature of the opioid agonist it is displacing .

Molecular Mechanism

The molecular mechanism of action of Naloxone D5 involves competitive displacement of opioid agonists at the MOR . As an inverse agonist, it causes the rapid removal of any other drugs bound to these receptors .

Temporal Effects in Laboratory Settings

Naloxone D5 is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Dosage Effects in Animal Models

Fentanyl overdoses likely require higher doses of Naloxone .

Metabolic Pathways

Naloxone D5 is likely to follow similar metabolic pathways as Naloxone. Naloxone is rapidly eliminated due to high clearance, and its metabolites are inactive

Transport and Distribution

The major routes for administration of Naloxone D5 are likely to be intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular Naloxone in overdose victims .

Propriétés

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSEJADLWPNLE-HEEDNVRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344747
Record name Naloxone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261079-38-2
Record name Naloxone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is Naloxone-d5 used in research studying Naloxone and its metabolites?

A1: this compound is a deuterated form of Naloxone, serving as an internal standard in analytical methods like LC-MS/MS. [, ] Its similar chemical behavior to Naloxone allows for accurate quantification of Naloxone and its metabolites in biological samples. By comparing the signal of the target compound to the known concentration of this compound, researchers can account for variations during sample preparation and analysis, leading to more reliable results.

Q2: Can you explain the analytical method and validation details mentioned in the context of Naloxone and this compound?

A2: Both research articles describe using a validated LC-MS/MS method to quantify Naloxone and its metabolites. [, ] This technique involves separating the analytes (Naloxone, 6α-naloxol, and this compound) using liquid chromatography and then detecting them based on their mass-to-charge ratio.

  • Linearity: Calibration curves demonstrate a linear relationship between analyte concentration and instrument response. [, ]
  • Precision: Both inter-day and intra-day precision are assessed to determine the method's repeatability. [, ]
  • Accuracy: Accuracy reflects how close the measured values are to the true values. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.